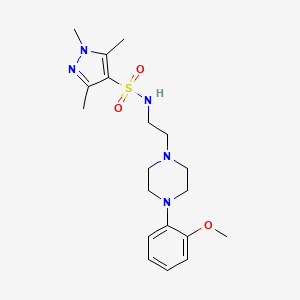

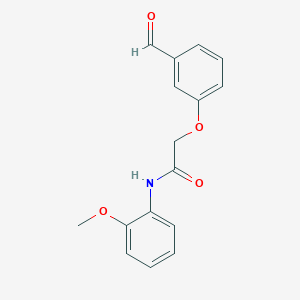

2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as FMA, is a chemical compound that has been studied for its potential applications in scientific research. FMA is a member of the acetamide family of compounds and has been found to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Green Synthesis Applications

The compound 2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide has applications in the field of green chemistry. It serves as an intermediate in the production of azo disperse dyes. A study highlighted the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, a related compound, into N-(3-amino-4-methoxyphenyl)acetamide. This process is significant for its high activity, selectivity, and stability, contributing to more sustainable and efficient production methods in dye manufacturing (Zhang Qun-feng, 2008).

Applications in Antimalarial Drug Synthesis

Another research application of derivatives of 2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide is in the synthesis of antimalarial drugs. N-(2-Hydroxyphenyl)acetamide, a derivative, is used as an intermediate in the complete natural synthesis of these drugs. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, represents a significant step in this process, showcasing the compound's role in developing essential medical treatments (Deepali B Magadum & G. Yadav, 2018).

Pharmaceutical Applications

2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide derivatives have potential pharmaceutical applications. For example, a concatenation of related acetamide derivatives was synthesized for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The synthesized compounds showed activities comparable with standard drugs, indicating their potential utility in therapeutic applications (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).

Applications in Diabetes Treatment

Another significant application is in the development of drugs for diabetes treatment. The synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, which include derivatives of 2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide, have been evaluated for their potential as β3-adrenergic receptor agonists. These compounds showed promising results in treating obesity and non-insulin dependent diabetes (T. Maruyama et al., 2012).

Anticonvulsant Applications

The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, a related class of compounds, indicates potential anticonvulsant activities. The study of their crystal structure, along with stereochemical comparisons, has identified specific molecular features likely responsible for these activities, highlighting another medical application of these compounds (A. Camerman et al., 2005).

Propriétés

IUPAC Name |

2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15-8-3-2-7-14(15)17-16(19)11-21-13-6-4-5-12(9-13)10-18/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLKPZPRUKSJEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3015421.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3015428.png)

![3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3015432.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B3015436.png)